N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide
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Overview
Description
N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide is a complex organic compound that features a furan ring, a phenanthridine moiety, and a sulfanyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide likely involves multiple steps, including the formation of the furan ring, the phenanthridine core, and the sulfanyl acetamide linkage. Typical synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Phenanthridine Core: This may involve the cyclization of biphenyl derivatives using palladium-catalyzed reactions.
Linking the Sulfanyl Acetamide Group: This step may involve nucleophilic substitution reactions where a thiol group is introduced, followed by acylation to form the acetamide.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This could involve continuous flow chemistry, the use of robust catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide may undergo various chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.
Reduction: The phenanthridine core may be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigating its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-2-[(3-methylphenyl)sulfanyl]acetamide
- N-(2-Furylmethyl)-2-[(6-phenanthridinyl)sulfanyl]acetamide
Uniqueness
The presence of the tetrahydro-6-phenanthridinyl group in N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide distinguishes it from other similar compounds, potentially offering unique biological or chemical properties.
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N2O2S/c1-14-8-9-17-16-6-2-3-7-18(16)21(23-19(17)11-14)26-13-20(24)22-12-15-5-4-10-25-15/h4-5,8-11H,2-3,6-7,12-13H2,1H3,(H,22,24) |
InChI Key |
TWSXJIHZTQEEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(CCCC3)C(=N2)SCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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